BenchChemオンラインストアへようこそ!

BMS-284640

NHE-1 inhibition Cardioprotection Ischemia-reperfusion injury

Sourcing BMS-284640 (CAS 230640-88-7) for your NHE-1 research? This arylcyclopropanecarboxyl guanidine delivers a 9 nM IC50 against NHE-1, representing a >380-fold potency increase over cariporide. With 200-fold selectivity over NHE-2, it minimizes off-target effects in ischemia-reperfusion (I/R) and heart failure models. Unlike less selective alternatives, its improved oral bioavailability and prolonged half-life in rodents ensure sustained target engagement for chronic in vivo studies. Secure this high-purity research tool to generate robust, reproducible cardioprotection data.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
CAS No. 230640-88-7
Cat. No. B1667197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-284640
CAS230640-88-7
SynonymsBMS-284640;  BMS 284640;  BMS284640;  UNII-XP87V064PV;  CHEMBL51879;  XP87V064PV;  SCHEMBL13285838;  BDBM50104844.
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)N=C(N)N)C2=C3CCOC3=CC=C2)C
InChIInChI=1S/C15H19N3O2/c1-15(2)11(12(15)13(19)18-14(16)17)9-4-3-5-10-8(9)6-7-20-10/h3-5,11-12H,6-7H2,1-2H3,(H4,16,17,18,19)/t11-,12+/m1/s1
InChIKeyBSKQEHDSFIRYHK-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-284640 (CAS 230640-88-7): A High-Potency NHE-1 Inhibitor for Cardiovascular Research and Drug Discovery


BMS-284640 (CAS 230640-88-7) is a synthetic, small-molecule inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1), with the chemical formula C15H19N3O2 and a molecular weight of 273.33 g/mol . It belongs to the arylcyclopropanecarboxyl guanidine class of compounds, which were developed to achieve high potency and selectivity for NHE-1 [1]. Preclinical studies have shown that NHE-1 inhibitors can provide significant protection in animal models of myocardial ischemia and reperfusion injury . BMS-284640 is distinct from the antibacterial agent garenoxacin (BMS-284756), which is a des-fluoroquinolone antibiotic .

Why BMS-284640 Cannot Be Replaced by Generic NHE-1 Inhibitors in Critical Preclinical Studies


BMS-284640 exhibits a unique combination of high potency and selectivity for NHE-1 that is not uniformly shared by other NHE-1 inhibitors [1]. For example, the widely used NHE-1 inhibitor cariporide has an IC50 for NHE-1 that is over 380-fold higher than that of BMS-284640 (9 nM vs. 3.4 μM) [1]. Furthermore, BMS-284640 demonstrates significantly improved selectivity for NHE-1 over the NHE-2 isoform, a feature that reduces potential off-target effects and is a critical differentiator in mechanistic studies [1]. Simply substituting a less potent or less selective NHE-1 inhibitor could lead to ambiguous or non-reproducible results, especially in in vivo models where pharmacokinetic properties also play a crucial role. The specific chemical structure of BMS-284640, including its gem-dimethyl group, is linked to both its enhanced potency and improved oral bioavailability in rats, a feature not present in all analogs [1].

Quantitative Evidence for BMS-284640's Superiority Over NHE-1 Inhibitor Analogs


BMS-284640 Exhibits >380-Fold Higher Potency for NHE-1 Compared to Cariporide

In a direct head-to-head comparison using an AP1 cell line expressing the human NHE-1 isoform, BMS-284640 demonstrated an IC50 of 9 nM for NHE-1 inhibition. This is over 380-fold more potent than the benchmark NHE-1 inhibitor cariporide, which exhibited an IC50 of 3.4 μM in the same assay [1].

NHE-1 inhibition Cardioprotection Ischemia-reperfusion injury

BMS-284640 Demonstrates Superior Selectivity for NHE-1 Over NHE-2 and NHE-5

BMS-284640 was tested for inhibitory activity against NHE-2 and NHE-5 isoforms, which are potential sources of off-target effects. It showed an IC50 of 1.8 μM for NHE-2 and 3.36 μM for NHE-5, yielding selectivity ratios of 200-fold and 373-fold for NHE-1 over NHE-2 and NHE-5, respectively [1]. The starting compound in the same series, 3a, had an IC50 of 3.5 μM against NHE-1, which was comparable to cariporide (3.4 μM), but lacked the improved selectivity profile of BMS-284640 [1].

NHE-1 selectivity Isoform-specific inhibition Cardioprotection

BMS-284640 and its Class Demonstrate Enhanced Oral Bioavailability and Longer Half-Life in Rats

The gem-dimethyl series of arylcyclopropanecarboxyl guanidines, of which BMS-284640 is the lead benzodihydrofuranyl analogue, was found to exhibit improved oral bioavailability and a longer plasma half-life in rats compared to earlier analogs [1]. While specific PK parameters for BMS-284640 are not provided, the study highlights this structural class as having superior pharmacokinetic properties, which is a critical advancement for in vivo applications. The data indicate that the gem-dimethyl group is a key structural feature contributing to this improved PK profile, a feature not present in cariporide [1].

Oral bioavailability Pharmacokinetics In vivo models

Key Preclinical Application Scenarios for BMS-284640 in Cardiovascular Research


In Vitro Studies of NHE-1 Dependent Cardioprotection

Researchers investigating the role of NHE-1 in cardiomyocyte response to ischemia-reperfusion injury should use BMS-284640 due to its >380-fold higher potency over cariporide [1]. This allows for the use of nanomolar concentrations that minimize off-target effects, ensuring that observed cardioprotective effects are directly attributable to NHE-1 inhibition. Its high selectivity for NHE-1 over NHE-2 (200-fold) further enhances experimental confidence [1].

In Vivo Rat Models of Myocardial Ischemia and Heart Failure

BMS-284640's improved oral bioavailability and longer half-life, as observed in rat models for its class [1], make it a preferred tool for in vivo studies. Unlike cariporide, which may require more frequent or alternative dosing, BMS-284640 can be administered orally to achieve sustained target engagement. This is critical for chronic studies of post-infarction remodeling and heart failure where consistent NHE-1 inhibition is required.

Comparative Pharmacology Studies to Validate NHE-1 as a Target

In experiments comparing different NHE-1 inhibitors (e.g., cariporide, zoniporide), BMS-284640 serves as a high-potency positive control. Its quantitative advantage in potency and selectivity [1] provides a robust benchmark for validating the efficacy of new chemical entities or genetic models of NHE-1 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-284640

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.